molecular formula C7H11N3O2 B2879860 ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate CAS No. 1357795-98-2

ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2879860
CAS No.: 1357795-98-2
M. Wt: 169.184
InChI Key: JCKWEVDJCAISNG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate can be synthesized through the condensation of ethyl cyanoacetate, triethyl orthoformate, and acetic anhydride at 140°C. The resulting α-ethoxycarbonylcyanoacetate is then reacted with hydrazine hydrate in ethanol under reflux conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolo[1,5-a]pyrimidines, and other fused heterocyclic systems .

Scientific Research Applications

Ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate involves its ability to participate in hydrogen bonding and other intermolecular interactions due to the presence of amino and ester functional groups. These interactions can influence the compound’s reactivity and biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
  • 3-amino-4-methyl-1H-pyrazole-5-carboxamide
  • Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other similar compounds. The presence of both amino and ester groups allows for versatile chemical modifications and applications .

Properties

IUPAC Name

ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKWEVDJCAISNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357795-98-2
Record name ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate
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